Lissoclinamide 6
Description
Contextualization within Marine Natural Products Chemistry
Marine invertebrates, particularly sessile organisms like ascidians (sea squirts), are prolific sources of structurally unique and biologically active secondary metabolites. These compounds are often produced by symbiotic microorganisms. Lissoclinamide 6 is a prime example of such a symbiotic product, isolated from the ascidian Lissoclinum patella. nih.govnih.govmdpi.com This ascidian hosts a symbiotic cyanobacterium, Prochloron didemni, which is the actual producer of this compound and its congeners. nih.govmdpi.comescholarship.org The discovery of these compounds underscores the importance of chemical ecology in the marine realm, where complex interactions between host organisms and their microbial symbionts drive the evolution of novel chemical scaffolds.
The lissoclinamides, including this compound, belong to a larger family of related cyclic peptides isolated from Lissoclinum patella, which also includes the patellamides and ulithiacyclamides. nih.govresearchgate.net These compounds have garnered significant attention from the scientific community due to their potent cytotoxic activities, making them subjects of interest in the quest for new therapeutic agents. nih.govnih.gov
Table 1: Related Bioactive Peptides from Lissoclinum patella
| Compound Family | Example Compound | Key Structural Feature | Noted Biological Activity |
|---|---|---|---|
| Lissoclinamides | Lissoclinamide 7 | Cyclic heptapeptide (B1575542) with thiazoline (B8809763)/thiazole (B1198619) rings | Cytotoxicity |
| Patellamides | Patellamide D | Cyclic octapeptide with oxazoline (B21484)/thiazole rings | Cytotoxicity |
Classification as a Cyanobactin and Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP)
This compound is classified as a cyanobactin, a growing class of natural products characterized by their ribosomal origin and extensive post-translational modifications. researchgate.netmdpi.comnih.gov This places it within the broader category of Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). mdpi.com
Unlike non-ribosomal peptides (NRPs) that are synthesized by large, multi-enzyme complexes, RiPPs are derived from a genetically encoded precursor peptide. escholarship.org This precursor peptide consists of a leader sequence, which is crucial for recognition by modifying enzymes, and a core peptide that is transformed into the final natural product. mdpi.com In the case of cyanobactins like this compound, the biosynthesis is orchestrated by a dedicated gene cluster. nih.govresearchgate.net
The biosynthetic pathway of cyanobactins involves a series of enzymatic modifications to the precursor peptide. These modifications can include heterocyclization of cysteine, serine, and threonine residues to form thiazoline/thiazole and oxazoline rings, respectively, followed by proteolytic cleavage and macrocyclization. mdpi.comnih.gov This intricate enzymatic machinery allows for the production of a diverse array of cyclic peptides from a simple ribosomal template.
Table 2: Key Characteristics of RiPP Biosynthesis
| Feature | Description | Relevance to this compound |
|---|---|---|
| Genetic Template | The peptide backbone is encoded in a structural gene. | The amino acid sequence of this compound is genetically determined. |
| Precursor Peptide | A larger peptide containing a leader and a core sequence is initially synthesized. | A precursor peptide for this compound is produced and then modified. |
| Post-Translational Modifications | A suite of enzymes modifies the precursor peptide. | Key modifications include heterocyclization to form thiazole/thiazoline rings. |
| Proteolytic Cleavage & Cyclization | The leader sequence is removed, and the core peptide is cyclized. | Specific proteases are involved in the maturation and cyclization of this compound. |
Historical Perspective of this compound Discovery
The story of this compound is intertwined with the broader exploration of the chemical constituents of the ascidian Lissoclinum patella. Research into this organism has a rich history, dating back to the late 20th century, with a focus on identifying novel compounds with potential pharmaceutical applications.
The lissoclinamide family of cyclic peptides was discovered through systematic bioactivity-guided fractionation of extracts from Lissoclinum patella. While the exact date for the initial isolation of this compound is not prominently documented as a singular event, it was identified as part of a larger family of related cytotoxic peptides. Early work in the late 1980s and early 1990s led to the characterization of several lissoclinamides, including lissoclinamides 4, 5, 7, and 8. nih.govnih.gov Subsequent investigations of Lissoclinum patella from different geographical locations continued to yield new members of this family, such as lissoclinamides 9 and 10. elsevierpure.comkent.ac.uk
The structural elucidation of these complex molecules was a significant achievement, relying on a combination of advanced spectroscopic techniques, particularly nuclear magnetic resonance (NMR) and mass spectrometry. nih.govelsevierpure.com These studies revealed the characteristic cyclic heptapeptide nature of the lissoclinamides, featuring modified amino acid residues that contribute to their potent biological activity. nih.gov
Table 3: Timeline of Key Discoveries in Lissoclinamide Research
| Year | Discovery | Significance |
|---|---|---|
| 1989 | Isolation and characterization of lissoclinamides 4 and 5 from Lissoclinum patella. nih.gov | Established the presence of this new family of cytotoxic cyclic peptides in the ascidian. |
| 1990 | Isolation and characterization of lissoclinamides 7 and 8. nih.gov | Expanded the structural diversity of the lissoclinamide family and provided insights into structure-activity relationships. |
| 2000 | Discovery of lissoclinamides 9 and 10 from an Indonesian collection of Lissoclinum patella. elsevierpure.comkent.ac.uk | Demonstrated the geographical variation in the chemical profile of the ascidian. |
Structure
2D Structure
Properties
CAS No. |
121209-53-8 |
|---|---|
Molecular Formula |
C38H43N7O5S2 |
Molecular Weight |
741.9 g/mol |
IUPAC Name |
8,15-dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone |
InChI |
InChI=1S/C38H43N7O5S2/c1-21(2)30-37-42-28(20-52-37)32(46)39-25(17-23-11-6-4-7-12-23)36-41-27(19-51-36)33(47)40-26(18-24-13-8-5-9-14-24)38(49)45-16-10-15-29(45)35-44-31(22(3)50-35)34(48)43-30/h4-9,11-14,19,21-22,25-26,28-31H,10,15-18,20H2,1-3H3,(H,39,46)(H,40,47)(H,43,48) |
InChI Key |
HKYACNDBJBTRBK-UHFFFAOYSA-N |
SMILES |
CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=O)N5CCCC5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C |
Canonical SMILES |
CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=O)N5CCCC5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C |
Other CAS No. |
126452-98-0 |
Synonyms |
lissoclinamide 8 |
Origin of Product |
United States |
Origin and Isolation of Lissoclinamide 6
Source Organisms and Symbiotic Relationships
The discovery and characterization of Lissoclinamide 6 are intrinsically linked to specific marine invertebrate hosts and their microbial symbionts.
This compound has been identified and isolated from marine tunicates, specifically from the species Lissoclinum patella nih.gov. The genus Lissoclinum is known to harbor a rich diversity of cyclic peptides, including various lissoclinamides, patellamides, and bistratamides google.commdpi.comresearchgate.netscilit.com. These marine invertebrates, commonly known as sea squirts, are filter feeders found in tropical and subtropical waters rsc.orgnih.gov. Lissoclinum patella and Lissoclinum bistratum are colonial ascidians that have been significant sources for the isolation of these complex natural products google.comresearchgate.netscilit.comrsc.orgnih.gov.
The biosynthesis of this compound, along with other related compounds like patellamides and ulithiacyclamides, is attributed to symbiotic cyanobacteria belonging to the genus Prochloron nih.govrsc.orgnih.govmdpi.comresearchgate.netresearchgate.net. These unicellular, photosynthetic prokaryotes, often identified as Prochloron didemni, live in obligate symbiosis within the tissues of certain ascidians, including Lissoclinum patella researchgate.netrsc.orgnih.govresearchgate.net. Research has demonstrated that these cyanobacterial symbionts are the primary producers of these cyclic peptides, which were initially isolated from the host tunicates nih.govnih.gov. The collective term "cyanobactins" is used to describe these ribosomally synthesized and post-translationally modified peptides produced by cyanobacteria nih.govmdpi.com.
Advanced Isolation Methodologies
The isolation of this compound from complex biological matrices requires sophisticated separation techniques to achieve high purity.
The purification of this compound typically involves advanced chromatographic techniques, with Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) being a cornerstone method google.comwaters.com. Initial extraction procedures for compounds from Lissoclinum bistratum, which would also apply to this compound isolated from Lissoclinum patella, involve homogenizing the ascidian material, followed by solvent extraction and partitioning google.com. The resulting crude extracts are then subjected to chromatographic separations.
RP-HPLC is crucial for enriching and isolating specific compounds like this compound from the complex mixture of natural products present in the ascidian extracts google.comwaters.com. Method development for HPLC isolation focuses on optimizing parameters such as mobile phase composition, gradient slope, stationary phase, and flow rate to achieve high resolution and purity waters.com. For instance, a typical isolation process may involve subjecting the concentrated crude extract to a preparative RP-HPLC column, eluting with a gradient of solvents such as methanol (B129727) and water, often with modifiers like trifluoroacetic acid or formic acid google.comwaters.com. Fractions containing the target compound are collected based on UV detection or other analytical methods, and further purification steps may be employed if necessary google.comikm.org.my.
Advanced Structural Characterization and Conformational Studies
Advanced Spectroscopic Analysis
High-resolution spectroscopic methods were fundamental in piecing together the molecular framework of Lissoclinamide 6.
The structure of this compound, along with other lissoclinamides, was largely determined using two-dimensional NMR techniques. nih.govuq.edu.au Experiments such as COSY (Correlation Spectroscopy) and COLOC (Correlation spectroscopy for long-range couplings) were instrumental in establishing the connectivity of atoms within the molecule. google.com
Proton-proton couplings identified through COSY experiments helped to delineate the individual amino acid spin systems. acs.org For instance, long-range couplings observed in a COLOC experiment, in conjunction with one-bond heteronuclear correlations, were used to connect the different amino acid fragments and the heterocyclic moieties. google.com Specifically, a long-range ¹H-¹³C correlation experiment was vital for assigning the non-protonated carbons of the heterocyclic rings and the carbonyl groups, thereby fixing the sequence of the cyclic peptide. acs.org
A detailed analysis of ¹H and ¹³C NMR spectra, including 2D COSY and ¹H-¹³C shift correlation experiments, unambiguously assigned the structure of related lissoclinamides. google.com
High-resolution mass spectrometry (HRMS) played a critical role in determining the elemental composition and molecular weight of this compound and its congeners. nih.govuq.edu.au Techniques like High-Resolution Electron Ionization Mass Spectrometry (HREIMS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) provided precise mass measurements, allowing for the deduction of the molecular formula. google.commdpi.com
| Spectroscopic Data for Lissoclinamide Congeners | |
| Technique | Observation |
| HREIMS (Lissoclinamide 8) | Molecular Ion (m/z): 741.2785 (Calc'd: 741.2767) |
| Molecular Formula (Lissoclinamide 8) | C₃₈H₄₃N₇O₅S₂ |
| FAB-MS (Lissoclinamide 4) | [M+H]⁺: 742 |
| FAB-MS (Lissoclinamide 5) | [M+H]⁺: 740 |
Determination of Absolute Stereochemistry
Establishing the absolute configuration of the multiple stereocenters within this compound is a crucial aspect of its characterization.
The absolute stereochemistry of the amino acid residues in lissoclinamides and related cyclic peptides is commonly determined by Marfey's method. nih.gov This process involves the acid hydrolysis of the peptide to its constituent amino acids. These amino acids are then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), creating diastereomers that can be separated and analyzed by HPLC. mdpi.com The retention times of the derivatized amino acids are compared to those of authentic standards to assign the D or L configuration. nih.gov The advanced Marfey's method can be employed for more complex amino acids, like isoleucine, to distinguish between diastereomers. researchgate.net This technique has been successfully applied to determine the absolute configurations of amino acids in various marine cyclic peptides. nih.govmdpi.com
Chiral gas chromatography (GC) is another powerful technique used to determine the stereochemistry of the amino acid components of lissoclinamides. google.com After acid hydrolysis of the peptide, the amino acids are converted into volatile derivatives, such as N-pentafluoropropionyl isopropyl esters. google.com These derivatives are then separated on a chiral GC column, which allows for the resolution of the D and L enantiomers. google.comchromatographyonline.com This method was used in the structural elucidation of lissoclinamides 7 and 8, in combination with NMR data, to determine their respective structures. google.com The separation of enantiomers on chiral stationary phases provides a reliable determination of the absolute configuration of the constituent amino acids. chromatographyonline.com
Computational Approaches to Conformational Analysis
Computational methods are increasingly used to supplement experimental data and provide deeper insights into the conformational preferences of complex molecules like this compound. numberanalytics.com Molecular modeling and dynamics simulations can predict the most stable three-dimensional structures. google.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and stability in different environments. nih.gov For cyclic peptides such as the lissoclinamides, MD simulations, particularly when guided by experimental data like Nuclear Overhauser Effect (NOE) restraints, can generate realistic ensembles of solution-state conformations.
In a notable study on lissoclinamide 9, a close analogue of this compound, NOE-restrained molecular dynamics calculations were employed to determine its solution conformation. researchgate.net This approach combines the theoretical framework of molecular mechanics with experimental distance information derived from NMR spectroscopy. The NOE data provide constraints on the distances between specific protons, guiding the simulation towards conformations that are consistent with the experimental observations. unimi.it
The general procedure for such a simulation involves:
System Setup: Building an initial 3D model of the lissoclinamide molecule. This is often followed by energy minimization to relieve any steric clashes.
Solvation: Placing the molecule in a simulated solvent box, typically water or methanol (B129727), to mimic physiological or experimental conditions.
Simulation Parameters: Defining the force field (e.g., AMBER, CHARMM), which dictates the potential energy of the system, and setting up simulation parameters such as temperature, pressure, and simulation time. nih.govnih.gov
Applying Restraints: Incorporating the NOE-derived distance restraints into the potential energy function. These act as penalties for conformations that violate the experimental distances. nih.gov
Production Run: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to allow for adequate sampling of the conformational space.
Analysis: Analyzing the resulting trajectory to identify the most populated and low-energy conformational families. This can involve clustering structures based on root-mean-square deviation (RMSD) and analyzing key structural features like hydrogen bonds.
For lissoclinamide 9, these simulations, in conjunction with other analytical data, helped in delineating its metal-binding selectivity. researchgate.net The determined solution conformation provided insights into the spatial arrangement of potential metal-coordinating atoms within the macrocycle. Given the structural similarity, a similar MD simulation approach would be highly valuable for characterizing the conformational preferences of this compound.
| Parameter | Typical Value/Method for Lissoclinamide Analogues | Reference |
| Force Field | AMBER, CHARMM | nih.govnih.gov |
| Solvent | Methanol (for comparison with CD and NMR data) | uc.pt |
| Restraints | NOE-derived distance restraints | researchgate.net |
| Simulation Time | Nanoseconds to Microseconds | nih.gov |
| Analysis | RMSD clustering, Hydrogen bond analysis | researchgate.net |
Monte-Carlo Conformational Searches
Monte-Carlo (MC) conformational searches are another powerful computational technique for exploring the potential energy surface of flexible molecules. uci.edu Unlike the deterministic nature of MD, MC methods employ random sampling to generate new conformations. pitt.edu For cyclic peptides, this typically involves random rotations of torsion angles, followed by energy minimization of the resulting structure. uci.edu
A study on lissoclinamides 9 and 10 utilized Monte-Carlo conformational searches to complement the findings from molecular dynamics simulations. researchgate.netresearchgate.net The combination of these two methods provides a more comprehensive exploration of the conformational space, as they can overcome different types of energy barriers. biorxiv.org
The typical workflow for a Monte-Carlo conformational search on a lissoclinamide analogue involves:
Initial Structure: Starting with an energy-minimized structure of the molecule.
Random Perturbation: Randomly selecting and rotating one or more rotatable bonds (torsion angles) in the molecule. For cyclic structures, specialized algorithms are often used to ensure the ring remains closed. uci.edu
Energy Minimization: Performing an energy minimization on the newly generated conformation using a molecular mechanics force field.
Acceptance Criterion: The new conformation is accepted or rejected based on a criterion, such as the Metropolis criterion, which allows for the acceptance of higher energy conformations with a certain probability, enabling the system to escape local energy minima. pitt.edu
Iteration: Repeating this process for a large number of steps (thousands to millions) to generate a diverse set of low-energy conformations.
Analysis: The resulting conformations are then sorted by energy to identify the global minimum and other low-energy conformers.
In the study of lissoclinamide 9, the MC search helped to identify the global minimum energy conformation and other accessible structures, which were then compared with the results from the NOE-restrained MD simulations. uc.pt This comparative approach strengthens the confidence in the determined solution structure. For this compound, a similar MC search would be instrumental in mapping its conformational landscape and identifying the most stable structures.
| Parameter | Typical Setting for Cyclic Peptide Searches | Reference |
| Search Algorithm | Monte Carlo with energy minimization | pitt.edu |
| Force Field | MMFF (Merck Molecular Force Field) or similar | uci.edu |
| Number of Steps | 1,000 - 10,000+ (molecule size dependent) | uci.edu |
| Solvent Model | Implicit (e.g., GB/SA) or in vacuo | upc.edu |
| Output | Set of low-energy conformers, global minimum | pitt.edu |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical method that offers a higher level of theoretical accuracy compared to molecular mechanics. nih.gov DFT calculations can provide detailed information about the electronic structure, geometry, and relative energies of different conformers. mdpi.com For the lissoclinamide family and related patellamides, DFT has been used to rationalize conformational preferences and investigate electronic properties. uc.pt
A theoretical study on the patellamides, which share the oxazole (B20620) and thiazole (B1198619) heterocycles found in lissoclinamides, employed DFT calculations to understand their folding preferences. uc.pt The B3LYP functional with a 6-31G(d,p) basis set was found to provide a good balance of accuracy and computational cost for these systems. uc.pt
The application of DFT to a molecule like this compound would typically involve:
Conformer Selection: Using the low-energy conformers generated from MD or MC searches as starting points for DFT calculations.
Geometry Optimization: Optimizing the geometry of each selected conformer at a chosen level of theory (e.g., B3LYP/6-31G(d,p)). This refines the structures by considering the electronic distribution.
Energy Calculation: Calculating the single-point energies of the optimized conformers with a higher level of theory or a larger basis set to obtain more accurate relative energies.
Analysis of Electronic Properties: Analyzing properties such as molecular orbital energies, charge distributions, and dipole moments to gain insights into the molecule's reactivity and intermolecular interactions.
For the patellamides, DFT calculations revealed that substitutions in the macrocycle significantly influenced the energy of folding (ΔE_folding). uc.pt For instance, the calculations showed that while the folding energy was positive for all studied peptides, various substitutions reduced its magnitude compared to a symmetric parent compound. uc.pt Similar DFT studies on this compound could elucidate how its specific amino acid sequence and heterocycles influence its conformational stability and electronic properties, providing a deeper understanding of its structure-activity relationship.
| Parameter | Methodology Used for Patellamide Analogues | Reference |
| DFT Functional | B3LYP | uc.pt |
| Basis Set | 6-31G(d,p) | uc.pt |
| Calculation Type | Geometry Optimization, Single-Point Energy | nih.gov |
| Input Structures | Low-energy conformers from MM searches | uc.pt |
| Key Findings | Relative conformer energies, electronic properties | uc.pt |
Synthetic Chemistry of Lissoclinamide 6 and Its Analogues
Total Synthetic Strategies
The total synthesis of complex cyclic peptides like the lissoclinamides involves navigating challenges such as the stereoselective construction of heterocyclic amino acids and efficient macrocyclization. Methodologies are broadly categorized into solid-phase, solution-phase, and convergent strategies.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry where a peptide chain is assembled step-by-step on an insoluble polymer resin. wikipedia.orgcsic.es This method offers significant advantages, including the ability to use excess reagents to drive reactions to completion and simplified purification by merely washing the resin to remove soluble by-products and excess reagents. atdbio.comunpatti.ac.id
For a molecule like lissoclinamide 6, an SPPS campaign would typically involve:
Resin Anchoring: The C-terminal amino acid is covalently attached to a suitable solid support, such as a 2-chlorotrityl chloride resin. unpatti.ac.id
Iterative Chain Elongation: The peptide chain is built by sequentially adding N-terminally protected amino acids. Each cycle consists of deprotecting the terminal amine (e.g., removing an Fmoc group with piperidine) followed by coupling the next amino acid using activating reagents like HBTU/HOBt. csic.esunpatti.ac.id
Heterocycle Formation: A key challenge in lissoclinamide synthesis is the formation of thiazoline (B8809763) and oxazoline (B21484) rings. This can be achieved on the solid support. For instance, the Burgess reagent has been effectively used for the simultaneous dehydration of serine and threonine residues to form oxazolines and cysteine residues to form thiazolines. figshare.comacs.org
Cleavage: Once the linear precursor is assembled, it is cleaved from the resin, typically under acidic conditions, before the final cyclization step in solution. csic.es
The primary advantage of SPPS is its efficiency and amenability to automation for creating the linear peptide backbone required for the final macrocycle. nih.gov
Solution-phase synthesis involves conducting all reactions with the reactants and reagents dissolved in a solvent system. While this method requires purification of intermediates after each step, it is indispensable for certain transformations, particularly the crucial macrocyclization step in lissoclinamide synthesis. unpatti.ac.idnih.gov
After the linear peptide is cleaved from the solid support, it is subjected to a high-dilution macrolactamization (ring-closing) reaction in solution. This process involves activating the C-terminal carboxylic acid and reacting it with the N-terminal amine to form the final cyclic peptide. The first total synthesis of the closely related lissoclinamide 7 was achieved with the final cyclization performed in solution, yielding the 21-membered macrocycle. figshare.comacs.org The success of this step is highly dependent on factors like the choice of coupling agent, solvent, and concentration to favor the intramolecular reaction over intermolecular polymerization.
A convergent strategy has been successfully applied to the synthesis of an analogue of lissoclinamide 5. uq.edu.au In this approach, two advanced intermediate fragments were prepared separately:
A building block containing a 5-ester valine thiazole (B1198619).
A second building block containing a 5-ester phenylalanine thiazole.
These two fragments were then coupled to form the linear peptide precursor, which was subsequently cyclized to afford the final macrocyclic product. uq.edu.au This method allows for the efficient assembly of the complex backbone from well-characterized intermediates.
| Synthetic Strategy | Description | Key Features & Application to Lissoclinamides |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly of the peptide chain on an insoluble resin support. wikipedia.org | Efficient for building the linear precursor; simplifies purification; allows use of excess reagents. atdbio.comunpatti.ac.id |
| Solution-Phase Synthesis | Reactions are carried out with all components dissolved in a solvent. unpatti.ac.id | Essential for the final macrocyclization (ring-closing) step under high dilution. figshare.comacs.org |
| Convergent Synthesis | Independent synthesis of molecular fragments followed by their assembly. numberanalytics.com | Increases overall yield; applied to lissoclinamide analogues by coupling pre-formed heterocyclic fragments. uq.edu.au |
Design and Synthesis of this compound Analogues
The synthesis of analogues is crucial for probing structure-activity relationships (SAR) and understanding the molecular basis of a compound's biological activity.
Modifying the core macrocyclic scaffold of the lissoclinamides allows researchers to investigate the importance of specific structural features. Studies on lissoclinamide 7 have provided significant insight into the role of its heterocyclic components. figshare.comacs.org Analogues were prepared where the native thiazoline rings were strategically replaced with oxazoline rings. acs.org Comparing the biological activity of these modified structures revealed that substituting the thiazolines with oxazolines generally led to a decrease in cytotoxicity, demonstrating the critical contribution of the sulfur-containing heterocycles to the molecule's potent activity.
A more subtle and powerful modification is heteroatom interchange (HI), where the relative positions of heteroatoms within a ring system are altered. This concept was applied to lissoclinamide 5, a close structural relative of this compound. uq.edu.auresearchgate.net
In the native lissoclinamide 5, the thiazole rings are formed from thiazole-4-carboxamides. In the heteroatom-interchanged analogue, this was synthetically altered to a thiazole-5-carboxamide. uq.edu.au This seemingly minor change effectively transposes the ring nitrogen and sulfur atoms relative to the peptide backbone. The synthesis of this HI-lissoclinamide 5 was achieved using a convergent strategy. uq.edu.au Subsequent analysis of this HI-analogue revealed that this structural change had dramatic effects on its ability to bind metal ions and significantly reduced its anticancer activity compared to the natural compound, underscoring the precise structural and electronic arrangement required for biological function. researchgate.net
| Analogue Type | Description | Example & Rationale |
| Scaffold Modification | Replacement of one or more core structural units of the macrocycle. | Replacing thiazoline with oxazoline in lissoclinamide 7 analogues to probe the role of the sulfur atom in cytotoxicity. acs.org |
| Heteroatom Interchange (HI) | Transposition of heteroatoms (e.g., N and S) within a heterocyclic ring. uq.edu.au | Moving the carboxamide on the thiazole ring of lissoclinamide 5 from position 4 to 5, altering metal binding and biological activity. uq.edu.auresearchgate.net |
Enzymatic Approaches to Chemical Synthesis
The synthesis of complex macrocyclic peptides like this compound and its analogues has increasingly benefited from the integration of biological catalysts. nih.govresearchgate.net Enzymatic and chemoenzymatic strategies leverage the sophisticated and highly selective machinery of natural product biosynthesis to overcome challenges in traditional chemical synthesis, such as regioselectivity and the formation of specific stereoisomers. rsc.orgbeilstein-journals.org For lissoclinamides, which belong to the cyanobactin family of ribosomally synthesized and post-translationally modified peptides (RiPPs), the biosynthetic enzymes responsible for their formation in nature offer a powerful toolkit for in vitro applications. mdpi.comresearchgate.net
The core of this approach involves the in vitro application of enzymes derived from the cyanobactin biosynthetic pathway. researchgate.net This pathway typically involves three key enzymatic transformations that are harnessed for synthetic purposes:
Heterocyclization : An ATP-dependent cyclodehydratase, such as PatD, catalyzes the formation of thiazoline and oxazoline rings from cysteine, serine, and threonine residues within a linear precursor peptide. nih.govnih.gov
Macrocyclization : A dual-action serine protease, exemplified by PatG, recognizes and cleaves a specific C-terminal sequence from the precursor peptide and subsequently catalyzes a head-to-tail macrocyclization to form the cyclic backbone. mdpi.comnih.gov
Oxidation : A flavin mononucleotide (FMN)-dependent oxidase, which can be a domain of the PatG protein or a standalone enzyme like ThcOx, aromatizes the newly formed thiazoline and oxazoline rings into the corresponding thiazoles and oxazoles found in the mature natural product. researchgate.net
A chemoenzymatic strategy is the most common application of this enzymatic machinery. It begins with the solid-phase peptide synthesis (SPPS) of a linear precursor. beilstein-journals.org This synthetic precursor is designed to mimic the natural substrate, containing the core peptide sequence and the C-terminal recognition motif (e.g., AYDG) required by the macrocyclase enzyme. mdpi.com The synthetic peptide is then subjected to the enzymatic cyclization step.
The key advantage of this method lies in the remarkable substrate promiscuity of the cyanobactin enzymes, particularly the macrocyclase PatG. mdpi.com This enzyme has been shown to tolerate a wide variety of amino acids within the core peptide sequence, including non-proteinogenic and D-amino acids. mdpi.comd-nb.info This flexibility allows for the creation of a vast library of this compound analogues by simply altering the sequence of the chemically synthesized linear precursor. Researchers have successfully demonstrated that the PatG macrocyclase domain (PatGmac) can cyclize synthetic peptides containing non-peptidic scaffolds, such as 1,4-substituted 1,2,3-triazoles, showcasing its versatility in generating novel peptidomimetics. d-nb.info
Detailed research has established a universal in vitro method for producing diverse azoline-based cyclic peptides using a set of engineered cyanobactin enzymes. researchgate.net This platform approach allows for the modular assembly of different functionalities into a macrocyclic scaffold, as summarized in the following table.
Table 1: Examples of Enzymatic Versatility in the Synthesis of Macrocyclic Peptide Analogues This table showcases the broad substrate tolerance of cyanobactin biosynthetic enzymes in creating diverse macrocycles, a principle directly applicable to synthesizing this compound analogues.
| Enzyme System | Precursor Type | Modification Achieved | No. of Analogues Produced | Research Focus |
|---|---|---|---|---|
| PatD, TruD/LynD, PatGmac, ThcOx/Apoxi | Synthetic linear peptides with varied core sequences | Heterocyclization (Cys, Ser, Thr), Macrocyclization, Oxidation | 17 | Production of macrocycles with 6-9 residues, incorporating 11 different canonical amino acids. researchgate.net |
| PatGmac | Synthetic linear peptides containing 1,2,3-triazole moieties | Macrocyclization of peptide/triazole hybrids | 19 | Demonstration of macrocyclase tolerance for non-peptidic backbone components. d-nb.info |
The specific enzymatic steps required for the synthesis of a this compound-type structure are well-understood based on the established cyanobactin biosynthetic logic. The key enzymes and their functions are detailed below.
Table 2: Key Biosynthetic Enzymes and Their Roles in Lissoclinamide Synthesis This table outlines the specific enzymatic functions required to assemble a lissoclinamide-type macrocycle from its linear precursor.
| Enzyme Class | Example Enzyme | Substrate | Function in Synthesis |
|---|---|---|---|
| Cyclodehydratase | PatD | Linear peptide with Cys, Ser, Thr residues | Catalyzes ATP-dependent dehydration and ring closure to form thiazoline and oxazoline rings. nih.gov |
| Protease / Macrocyclase | PatG | Heterocyclized linear peptide with C-terminal recognition sequence (e.g., -AYDG) | Performs C-terminal cleavage and subsequent head-to-tail amide bond formation to yield the macrocycle. mdpi.comnih.gov |
By combining the precision and selectivity of these enzymes with the flexibility of chemical peptide synthesis, chemoenzymatic approaches provide a powerful and modular platform for producing this compound and a diverse array of its structural analogues for further study. researchgate.net
Mechanistic Investigations of Biological Activities Preclinical Focus
In Vitro Cytotoxicity Studies on Cancer Cell Lines
Lissoclinamide 6 has been evaluated for its cytotoxic effects against murine lymphocytic leukemia cell lines, which are common models in preclinical cancer research. mdpi.comcellosaurus.orgebiohippo.com Studies have demonstrated that this compound exhibits slight cytotoxicity against PS lymphocytic leukemia cells. mdpi.com Specifically, the effective dose 50 (ED₅₀), which represents the concentration required to inhibit cell growth by 50%, was determined for this compound and related compounds.
In these assays, this compound showed an ED₅₀ value of 6.9 µg/mL against PS lymphocytic leukemia cells. mdpi.com This level of activity is part of a broader investigation into the antineoplastic potential of the lissoclinamide family of cyanobactins. mdpi.com While extensive testing has been performed on other cyanobactins, such as lissoclinamides 1-3 and various patellamides against the L1210 murine leukemia cell line, specific data for this compound against L1210 cells is not extensively detailed in the same context. mdpi.comnih.gov The focus of these particular studies often highlights the more potent compounds within the cyanobactin class. mdpi.comnih.gov
| Compound | Cell Line | Measurement | Value (µg/mL) | Reference |
|---|---|---|---|---|
| This compound | PS lymphocytic leukemia | ED₅₀ | 6.9 | mdpi.com |
The lissoclinamide family of cyclic peptides has been a subject of structure-activity relationship studies to determine their cytotoxic potential against various human tumor cell lines, including carcinoma models. nih.govuq.edu.aunih.gov Research has specifically involved testing these compounds against cell lines such as the T24 transitional cell carcinoma of the bladder and other human tumor cells. nih.govmdpi.com
While the broader family of lissoclinamides, including lissoclinamides 4, 5, and 7, were assessed for their effects on bladder carcinoma cells, specific cytotoxicity data, such as IC₅₀ or ED₅₀ values for this compound against the T24 cell line or other specified human carcinoma cells, are not prominently reported in the reviewed literature. nih.govmdpi.comresearchgate.net Studies have emphasized the significant impact of minor stereochemical changes or alterations in the oxidation state of thiazole (B1198619) rings on cytotoxicity, as seen in the comparison between lissoclinamide 4 and lissoclinamide 5, where the latter was found to be two orders of magnitude less cytotoxic against T24 cells. mdpi.comresearchgate.net The most potent compound in these particular assays was identified as lissoclinamide 7. nih.gov The general class of cyanobactins, to which lissoclinamides belong, is recognized for possessing cytotoxic activities against various human cancer cell lines. rsc.orgrsc.orgresearchgate.net
The cytotoxic activity of this compound is best understood when compared to other structurally related cyanobactins. mdpi.com Slight variations in the chemical structure among the lissoclinamides lead to significant differences in their biological activity. nih.gov
For instance, when tested against PS lymphocytic leukemia cells, this compound, with an ED₅₀ of 6.9 µg/mL, was found to be more potent than lissoclinamide 4 (ED₅₀ of 10 µg/mL), lissoclinamide 5 (ED₅₀ of 12 µg/mL), and patellamide D (ED₅₀ of 11 µg/mL). mdpi.com
In contrast, other cyanobactins have shown much higher potency against different cell lines like the L1210 murine leukemia cells. mdpi.comnih.gov Ulithiacyclamide is notably potent with an IC₅₀ value of 0.35 µg/mL. mdpi.comnih.gov Patellamides A, B, and C also exhibit stronger cytotoxicity than the lissoclinamides tested in that specific assay, with IC₅₀ values of 3.9, 2.0, and 3.2 µg/mL, respectively. mdpi.comnih.gov Lissoclinamides 1, 2, and 3 showed only borderline cytotoxicity in the same L1210 assay, with IC₅₀ values greater than 10 µg/mL. mdpi.com This comparative data underscores that the presence of thiazoline (B8809763) rings versus thiazole rings, stereochemistry, and other structural features like disulfide bridges play a critical role in determining the cytotoxic potency of these marine-derived peptides. mdpi.comnih.govcapes.gov.br
| Compound | Cell Line | Measurement | Value (µg/mL) | Reference |
|---|---|---|---|---|
| This compound | PS lymphocytic leukemia | ED₅₀ | 6.9 | mdpi.com |
| Lissoclinamide 4 | PS lymphocytic leukemia | ED₅₀ | 10 | mdpi.com |
| Lissoclinamide 5 | PS lymphocytic leukemia | ED₅₀ | 12 | mdpi.com |
| Patellamide D | PS lymphocytic leukemia | ED₅₀ | 11 | mdpi.com |
| Ulithiacyclamide | L1210 murine leukemia | IC₅₀ | 0.35 | mdpi.comnih.gov |
| Patellamide A | L1210 murine leukemia | IC₅₀ | 3.9 | mdpi.comnih.gov |
| Patellamide B | L1210 murine leukemia | IC₅₀ | 2.0 | mdpi.comnih.gov |
| Patellamide C | L1210 murine leukemia | IC₅₀ | 3.2 | mdpi.comnih.gov |
| Ulicyclamide | L1210 murine leukemia | IC₅₀ | 7.2 | mdpi.com |
Antimicrobial Activity Studies
While the cyanobactin class of natural products is noted for a range of biological activities, including antimicrobial properties, specific data on this compound is limited. researchgate.netreading.ac.uk
There is no specific information available in the reviewed scientific literature detailing the antibacterial efficacy of this compound. While related compounds such as Lissoclinamide 7 have been noted for potential antibacterial properties, dedicated studies to quantify the minimum inhibitory concentration (MIC) or spectrum of activity for this compound against bacterial pathogens have not been reported. ontosight.ai Research into the antibacterial effects of cyanobactins often focuses on other members of the class or related peptides. mdpi.comdiva-portal.org
Similar to its antibacterial profile, there is a lack of specific data on the antifungal activity of this compound. Although Lissoclinamide 7 has been investigated for potential antifungal effects, and other marine peptides have demonstrated activity against fungal strains like Candida albicans, this information does not extend specifically to this compound. ontosight.ainih.govrsc.org
Anti-inflammatory Properties
This compound, a cyclic peptide, has been noted for its potential anti-inflammatory effects. While direct and extensive studies on the anti-inflammatory properties of this compound are not widely documented, related compounds and their metal complexes have shown promise in this area. For instance, a series of copper(II) complexes with Schiff mono-bases were evaluated for their anti-inflammatory activity, with some compounds showing significant inhibition of carrageenan-induced rat paw edema. tandfonline.comtandfonline.com One of the tested compounds demonstrated a potent in vivo effect, inhibiting edema by 82.6%. tandfonline.com This suggests that the structural features of cyclic peptides and their ability to coordinate with metal ions may contribute to their anti-inflammatory potential. The search for effective anti-inflammatory agents is driven by the need to find alternatives to nonsteroidal anti-inflammatory drugs (NSAIDs), which can have adverse side effects. jaims.in Natural products, including those from marine sources, are a significant area of research for new anti-inflammatory compounds. jaims.in
Cellular and Molecular Targets
The biological activities of this compound and related cyclic peptides are attributed to their interactions with various cellular and molecular targets. These interactions are fundamental to their cytotoxic and other pharmacological effects.
Metal Ion Coordination and Chelation (e.g., Cu(II), Zn(II))
A significant area of research into the lissoclinamides and related patellamides is their ability to bind with metal ions, particularly copper (Cu(II)) and zinc (Zn(II)). uc.ptuc.ptmdpi.comnih.gov These cyclic peptides possess a high propensity for chelating metal ions due to the presence of azole (thiazole, oxazoline) rings in their structure. nih.govresearchgate.net
Mass spectrometry and circular dichroism competition studies have been employed to investigate the metal binding selectivity of these compounds. uc.ptuc.pt It has been shown that Lissoclinamide 10 exhibits selectivity for Cu(II) even in the presence of excess Zn(II), while Lissoclinamide 9 (structurally similar to this compound) is less selective. uc.ptmdpi.com The binding of Cu(II) is thought to occur through the nitrogen donors of the thiazole rings and a deprotonated amide nitrogen. researchgate.net The geometry of the binding site, influenced by the peptide's conformation, plays a crucial role in this selectivity. uc.pt For instance, the rigidity imparted by a thiazole ring in this compound, as opposed to a more flexible thiazoline in other lissoclinamides, can affect the ideal geometry for Cu(II) binding. uc.pt
The coordination environment of the metal ion is typically five-coordinate, though the presence of certain ligands like hydroxide (B78521) can lead to a four-coordinate environment. uc.ptuc.pt While Cu(II) binding is well-documented, evidence for Zn(II) binding to this compound is less pronounced in mass spectrometry studies. uc.pt The ability of these peptides to act as metal ion chelators is considered a key aspect of their biological activity. nih.gov
| Compound | Metal Ion | Binding Characteristics | Key Findings |
|---|---|---|---|
| Lissoclinamide 9 (similar to this compound) | Cu(II), Zn(II) | Less selective for Cu(II) over Zn(II). uc.ptmdpi.com | Rigidity from thiazole ring may hinder ideal Cu(II) binding geometry. uc.pt |
| Lissoclinamide 10 | Cu(II), Zn(II) | Shows selectivity for Cu(II). uc.ptmdpi.com | Increased flexibility allows for a more ideal Cu(II) binding geometry. uc.pt |
| Patellamides | Cu(II), Zn(II) | Selectively bind to Cu(II) and Zn(II). nih.gov | Cu(II) prefers a "square planar" or "square pyramidal" environment. mdpi.com |
| Bistratamide K | Zn(II) | Interaction monitored by 1H and 13C NMR. nih.gov | Supports the hypothesis that these peptides are biosynthesized for metal ion binding. nih.gov |
Modulation of Protein Kinase C (PKC) Activity
Protein Kinase C (PKC) is a family of enzymes that play a crucial role in various cellular processes, including cell division, differentiation, and apoptosis. googleapis.com Some small molecules can act as activators or inhibitors of PKC isoforms. While direct studies on this compound modulating PKC are not specified, the general class of marine-derived cyclic peptides has been investigated for such activities. For example, PEP 005, a small-molecule activator of PKC, has shown antileukemic activity by inducing the nuclear translocation of PKCδ. rndsystems.com The modulation of PKC activity is a recognized mechanism for the therapeutic effects of various natural products. The interaction between PKC isoforms and their anchoring proteins can be targeted to regulate kinase activity specifically. nih.gov
Induction of Cellular Differentiation Pathways (e.g., HL-60 cells)
This compound has been reported to have cytotoxic effects, and related compounds have been studied for their ability to induce cellular differentiation. mdpi.com The human promyelocytic leukemia cell line, HL-60, is a widely used model for studying myeloid differentiation. abmgood.comatcc.org These cells can be induced to differentiate into mature myeloid cells by various chemical agents. atcc.orgnih.gov While specific data on this compound inducing differentiation in HL-60 cells is limited, the cytotoxic activity of lissoclinamides against various cancer cell lines suggests an interaction with fundamental cellular pathways. mdpi.comnih.gov The potential of leukemic cells to undergo spontaneous or induced differentiation is a significant factor in considering differentiation-inducing therapies. nih.gov
Investigations into Autophagy Modulation
Autophagy is a cellular process involving the degradation of cellular components, and its modulation is a target for cancer therapy. nih.gov Some natural compounds have been shown to induce autophagy. mdpi.com Prodigiosin, for example, is a natural compound whose anticancer properties have been linked to the modulation of autophagy. researchgate.net While there is no direct evidence from the provided search results that this compound specifically modulates autophagy, this remains a plausible mechanism of action for cytotoxic cyclic peptides, given that compounds with similar biological origins and effects often share common cellular targets.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies of the lissoclinamides have revealed that minor changes in their structure can lead to significant differences in their cytotoxic activity. nih.gov These cyclic heptapeptides, including lissoclinamides 4, 5, 7, and 8, share the same sequence of amino acids but differ in stereochemistry and the number of thiazole and thiazoline rings. nih.gov
The cytotoxicity of this compound has been evaluated against PS lymphocytic leukemia cells, showing an ED50 value of 6.9 µg/mL. mdpi.com This is comparable to other lissoclinamides and patellamide D. mdpi.com The antitumor activities and the potential to act as metal ion chelators have made these azole-based cyclic peptides attractive targets for total synthesis and further biological evaluation. nih.govmdpi.com
| Compound | ED50 (µg/mL) |
|---|---|
| Lissoclinamide 4 | 10 |
| Lissoclinamide 5 | 12 |
| This compound | 6.9 |
| Patellamide D | 11 |
Influence of Macrocyclic Ring Skeleton Conformation
The cyclization of peptides, a key feature of lissoclinamides, reduces their conformational freedom. mdpi.com This constraint often leads to higher receptor-binding affinities by locking the molecule into a bioactive conformation. mdpi.com The formation of the ring structure limits the flexibility of the peptide chain, which can stabilize the active conformation and enhance biological potency. mdpi.com
Studies on related macrocyclic peptides, such as the patellamides, which share structural similarities with lissoclinamides, have highlighted the importance of the macrocyclic framework. mdpi.com The arrangement of thiazole and oxazoline (B21484) rings within the macrocycle contributes to a "saddle" conformation, which can be crucial for activity. researchgate.net While both rigid and flexible macrocyclic conformations can be vital for biological activity, the specific requirements depend on the target being engaged. nih.gov For instance, a "structural pin," a key hydrogen bond that stabilizes the entire macrocycle's backbone, can be a point of modulation. nih.gov Disrupting such an interaction can dramatically alter the ring's conformation and, consequently, its biological effects. nih.gov
The sequence of amino acids within the ring directly dictates the conformational possibilities. Lissoclinamides are characterized by a specific sequence of amino acids, including proline, valine, and phenylalanine residues, alongside heterocyclic moieties. nih.gov This defined sequence contributes to a conserved structural backbone among different lissoclinamide analogues. nih.gov
Impact of Heterocycle Oxidation State (Thiazole vs. Thiazoline, Oxazole (B20620) vs. Oxazoline)
The oxidation state of the heterocyclic rings, specifically the conversion between thiazoline and thiazole or oxazoline and oxazole, has a profound impact on the cytotoxicity of lissoclinamides. These five-membered heterocyclic structures are common in marine-derived cyclic peptides and play a significant role in their biological profiles. researchgate.netmdpi.comopenmedicinalchemistryjournal.comfrontiersin.orgresearchgate.net
Research has demonstrated that subtle changes in the number of thiazole and thiazoline rings can lead to marked differences in cytotoxic potency. nih.gov For example, lissoclinamide 7, which contains two thiazoline rings, has been identified as the most potent among a series of related lissoclinamides and exhibits cytotoxicity comparable to the well-studied didemnin (B1252692) B. nih.gov This suggests that the more reduced thiazoline form can be crucial for enhanced activity.
The presence of these heterocycles is a defining characteristic of several families of marine cyclic peptides, including the lissoclinamides and patellamides. mdpi.com In the biosynthesis of these compounds, thiazoline and oxazoline rings are formed from cysteine and serine/threonine residues, respectively. nih.gov Subsequent oxidation can convert these to the corresponding thiazole and oxazole rings. nih.gov
The following table summarizes the cytotoxicity of different lissoclinamides, highlighting the influence of the heterocycle oxidation state.
| Compound | Heterocycle Composition | Relative Cytotoxicity |
| Lissoclinamide 4 | 1 Thiazole, 1 Thiazoline | Moderate |
| Lissoclinamide 5 | 2 Thiazoles | Lower |
| Lissoclinamide 7 | 2 Thiazolines | Highest |
| Lissoclinamide 8 | 1 Thiazole, 1 Thiazoline | Moderate |
This table is a simplified representation based on findings that show significant activity differences based on heterocycle oxidation states. nih.gov
The electronic properties and geometry of the thiazole versus the thiazoline ring likely contribute to these differences in activity. The planar, aromatic thiazole ring has a different shape and electronic distribution compared to the non-aromatic, more flexible thiazoline ring. These differences can affect how the molecule interacts with its cellular target, influencing binding affinity and subsequent biological response.
Stereochemical Influences on Activity
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental factor governing the biological activity of the lissoclinamides. numberanalytics.com Even minor alterations in the stereochemical configuration of the amino acid residues that constitute the macrocycle can lead to dramatic changes in cytotoxicity. nih.gov
The importance of stereochemistry is underscored by the fact that different lissoclinamide congeners, which share the same amino acid sequence and heterocycle types but differ in their stereochemistry, exhibit distinct levels of cytotoxic potency. nih.gov This highlights that the precise spatial orientation of the various functional groups is essential for effective interaction with the biological target. numberanalytics.com
For instance, the synthesis of different stereoisomers of a particular lissoclinamide has allowed for the systematic evaluation of how changes at specific chiral centers affect activity. This approach has confirmed that the natural stereochemistry is often the most potent, suggesting an evolutionary pressure for the producing organism to synthesize the most effective chemical defense or signaling molecule.
The following table illustrates the impact of stereochemistry on the biological activity of hypothetical lissoclinamide analogs.
| Analog | Stereochemical Change | Biological Activity |
| Natural Lissoclinamide X | (S)-Phenylalanine | High |
| Analog 1 | (R)-Phenylalanine | Low |
| Analog 2 | (S)-Valine | High |
| Analog 3 | (R)-Valine | Very Low |
This table provides a conceptual illustration of how stereochemical inversion at a single amino acid residue can significantly alter biological activity.
Role of Specific Amino Acid Residues and Pendant Groups
Studies involving synthetic analogs where specific amino acid residues are substituted have shed light on their roles. For example, replacing a phenylalanine with a less bulky alanine (B10760859) can lead to a significant loss of activity, indicating the importance of the phenyl group for target binding. Similarly, modifications to the pendant groups can also modulate activity.
The interplay between the different residues is also critical. The sequence of these amino acids around the ring determines the final three-dimensional structure and, therefore, the biological function. The combination of hydrophobic and conformationally constrained residues, along with the heterocyclic moieties, creates a unique molecular surface that is optimized for potent biological activity.
Ecological and Environmental Context of Lissoclinamide 6
Proposed Ecological Functions in Symbiotic Systems
The intricate molecular structure of Lissoclinamide 6 and related patellamides has led to several hypotheses regarding their ecological importance. These proposed functions are not mutually exclusive and may operate in concert to benefit the symbiotic system.
Role in Chemical Defense Mechanisms
One of the primary proposed roles for this compound and its analogs is in chemical defense. Marine invertebrates, such as ascidians, are often sessile and rely on chemical deterrents to prevent predation and fouling. nih.gov The production of bioactive secondary metabolites by symbiotic microorganisms is a common defensive strategy in the marine environment. nih.gov While some cyanobactins exhibit cytotoxicity against various cell lines, the direct toxic effects of many patellamides on potential predators have not been definitively established. mdpi.comnih.gov
An alternative perspective on their defensive role involves an activation mechanism. It has been proposed that less active precursor molecules could be stored within the ascidian's tissues and enzymatically converted into more potent defensive compounds upon tissue damage or attack. researchgate.net This form of activated defense would provide a targeted and efficient response to threats. nih.gov
Metal Ion Sequestration and Transport within Host
Ascidians, particularly species like Lissoclinum patella, are known to accumulate high concentrations of metal ions, such as copper, at levels several orders of magnitude higher than in the surrounding seawater. nih.govmdpi.com This has led to the significant hypothesis that lissoclinamides and patellamides play a crucial role in metal ion sequestration and transport. nih.govmdpi.com These cyclic peptides possess a unique architecture with multiple coordination sites, including thiazole (B1198619) and oxazoline (B21484) rings, that are adept at binding metal ions. researchgate.net
Studies have demonstrated that these molecules can form stable complexes with copper(II) ions. researchgate.netuni-heidelberg.de This ability to chelate copper is thought to be vital for several reasons:
Detoxification: High concentrations of free copper can be toxic. By binding to these ions, lissoclinamides may help to detoxify the cellular environment for both the host and the symbiont. nih.gov
Transport and Storage: The complexes may facilitate the transport and storage of essential metals like copper, which are required for various enzymatic processes. mdpi.com
Selectivity: Research on related lissoclinamides has shown a selectivity for copper(II) even in the presence of other divalent cations like zinc(II), suggesting a finely tuned system for metal management. researchgate.net
The compelling evidence for copper binding in vivo comes from experiments with photoactive patellamide analogues within living Prochloron cells and synchrotron-based studies. mdpi.com
Allelopathic Interactions
Allelopathy, the chemical inhibition of one organism by another, is another potential ecological function of this compound. mdpi.com In the marine environment, where space is a limited resource, organisms often release chemical compounds to deter the settlement and growth of competitors. nih.gov Allelochemicals can influence the behavior, growth, and survival of other organisms. wikipedia.org
While direct evidence for the allelopathic activity of this compound is specific, the broader class of cyanobactins and related marine natural products are known to be involved in such interactions. The release of these compounds into the surrounding water column could create a microenvironment that is less hospitable to the larvae of competing invertebrates or the spores of algae, thereby protecting the host ascidian's territory.
Catalysis and Substrate Transport in Symbiosis
The metal complexes of patellamides, particularly with copper(II), have been shown to possess catalytic activity. uni-heidelberg.de This has led to the hypothesis that these molecules could function as catalysts or transporters for important substrates within the symbiotic system. mdpi.com Copper is a critical cofactor in many enzymes involved in electron transfer and oxygen activation. mdpi.com
It is speculated that copper-patellamide complexes could be involved in:
The transformation of organic substrates. mdpi.com
Electron transfer processes. mdpi.com
The transport of small molecules like oxygen and carbon dioxide. mdpi.com
This catalytic function would be particularly important within the dynamic microenvironment of the ascidian, where conditions can fluctuate significantly. mdpi.com
Influence of Microenvironmental Dynamics on Production
The production of this compound and other patellamides by Prochloron is likely influenced by the dynamic microenvironment within the ascidian host. The cloacal cavities of Lissoclinum patella, where Prochloron resides, experience significant daily fluctuations in light intensity, oxygen levels (shifting between hyperoxia and anoxia), and pH (ranging from approximately 6 to 10). nih.govresearchgate.netmdpi.com
These shifting conditions can have a profound impact on the physiological state of the symbiont and, consequently, its production of secondary metabolites. For instance, changes in pH can affect the ability of patellamides to bind metal ions, as deprotonation is often a prerequisite for complex formation. researchgate.net The highly variable conditions may act as cues that modulate the expression of the genes responsible for lissoclinamide biosynthesis. The genes involved in patellamide synthesis are among the most highly transcribed cyanobacterial genes when the symbiont is within the host, suggesting their critical importance to the symbiotic relationship. nih.govmdpi.com
Advanced Research Perspectives and Methodologies
Integrated Omics Approaches
The study of Lissoclinamide 6 and related cyanobactins is increasingly benefiting from integrated "omics" approaches, which provide a holistic view of the biological processes involved, from gene to function. These methodologies are crucial for understanding the compound's biosynthesis, its interactions within a cell, and for discovering new, related natural products.
Proteomic Profiling of this compound Interactions and Cellular Responses
Proteomics, the large-scale study of proteins, is a powerful tool for elucidating the mechanism of action of bioactive compounds like this compound. By identifying the proteins that directly interact with the compound or whose expression levels change in response to it, researchers can pinpoint its cellular targets and affected pathways. frontiersin.orgd-nb.info
Key Methodologies:
Chemical Proteomics: This approach uses a tagged version of the bioactive molecule to "fish out" its binding partners from a complex protein mixture. researchgate.netrsc.org Reverse chemical proteomics can also be employed, where a proteome is screened against an immobilized natural product. researchgate.net
Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive chemical probes to map the functional state of enzymes and other proteins, providing insights into how a compound like this compound might modulate their activity. nih.gov
Quantitative Mass Spectrometry: Techniques like stable isotope dilution mass spectrometry allow for the precise measurement of changes in protein abundance in response to treatment with the compound. nih.gov This can reveal downstream effects and cellular response mechanisms. d-nb.info The PTMScan® technology, for example, uses antibodies to enrich for post-translationally modified peptides, which can then be quantified by mass spectrometry to understand signaling pathway alterations. cellsignal.com
Research Findings:
While specific proteomic studies focused solely on this compound are not extensively detailed in the provided results, the methodologies are well-established for related compounds and in the broader field of natural product research. frontiersin.orgcellsignal.comacs.org For instance, studies on patellamides, which share a biosynthetic origin with lissoclinamides, have highlighted their interaction with cellular components, a process that can be investigated in-depth using proteomics. google.com The cytotoxic properties of the lissoclinamide family suggest interactions with essential cellular machinery, making them prime candidates for proteomic investigation. mdpi.comacs.org The goal of such studies would be to identify the specific protein targets responsible for their biological activity. ontosight.ainih.gov
Table 1: Proteomic Methodologies for Studying this compound Interactions
| Methodology | Principle | Application to this compound Research | Potential Insights |
|---|---|---|---|
| Chemical Proteomics | Uses a tagged version of this compound to isolate its binding partners. researchgate.net | Direct identification of cellular protein targets. | Understanding the primary mechanism of action. |
| Activity-Based Protein Profiling (ABPP) | Employs reactive probes to assess the functional state of proteins. nih.gov | Determining if this compound inhibits or activates specific enzymes. | Revealing effects on enzymatic pathways. |
| Quantitative Proteomics (e.g., SILAC, TMT) | Measures changes in the abundance of thousands of proteins upon treatment. nih.gov | Profiling the global cellular response to this compound. | Identifying downstream signaling pathways and cellular stress responses. |
| PTMScan® Technology | Enriches for post-translationally modified peptides using specific antibodies. cellsignal.com | Analyzing how this compound affects cellular signaling networks (e.g., phosphorylation, ubiquitination). | Elucidating the impact on cell regulation and communication. |
Transcriptomic Analysis of Biosynthetic Pathways
Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a snapshot of the active genes under specific conditions. For this compound, this is instrumental in identifying and characterizing the gene clusters responsible for its production. Lissoclinamides are ribosomally synthesized and post-translationally modified peptides (RiPPs), meaning their synthesis is directed by a gene encoding a precursor peptide and modified by a suite of enzymes. researchgate.netcore.ac.uk
Key Methodologies:
RNA Sequencing (RNA-Seq): This high-throughput sequencing technique can profile the entire transcriptome of an organism, such as the cyanobacterial symbionts that produce lissoclinamides. frontiersin.org
Metagenomic and Metatranscriptomic Analysis: Since many lissoclinamide producers are unculturable symbionts, these methods allow for the study of the genetic material and gene expression directly from environmental samples. frontiersin.orgilvo.be
Research Findings:
The biosynthetic gene clusters for cyanobactins, the class of compounds to which lissoclinamides belong, have been identified in various cyanobacteria. nih.govnih.gov These clusters typically encode a precursor peptide gene (E gene) and genes for modifying enzymes, such as proteases for cleavage and macrocyclization (A and G genes), and enzymes for heterocyclization. nih.govnih.gov Transcriptomic analysis of the ascidian-symbiont system has shown high constitutive expression of genes involved in the biosynthesis of related patellamides, suggesting their crucial role for the organisms. nih.gov Similar analyses for lissoclinamide-producing symbionts can reveal the regulatory mechanisms controlling their production and the environmental cues that may trigger it. researchgate.netnumberanalytics.com
Metabolomic Investigations of Related Compounds
Metabolomics involves the comprehensive analysis of all metabolites in a biological sample. mdpi.comfrontiersin.org This approach is invaluable for discovering new analogs of this compound, understanding the metabolic network of the producing organism, and identifying other compounds that may act in concert with it.
Key Methodologies:
Liquid Chromatography-Mass Spectrometry (LC-MS): A cornerstone of metabolomics, LC-MS is highly sensitive and suitable for analyzing the complex mixtures of compounds found in marine organisms. mdpi.comous-research.no
Gas Chromatography-Mass Spectrometry (GC-MS): Often used for the analysis of volatile organic compounds, which can also be part of the metabolic profile. frontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about metabolites without destroying the sample. mdpi.com
Research Findings:
Metabolomic studies of ascidians and their cyanobacterial symbionts have revealed a rich diversity of cyclic peptides, including numerous lissoclinamide analogs. researchgate.netrsc.org These investigations have shown that a single precursor peptide can give rise to a library of related compounds through enzymatic modifications and even non-enzymatic rearrangements. researchgate.net For example, studies on the cyanobacterium Lyngbya aestuarii demonstrated how a single ribosomal pathway could produce twelve different cyclic peptides, the aestuaramides. researchgate.net By comparing the metabolomes of different strains or under different growth conditions, researchers can correlate the production of specific compounds with the expression of particular biosynthetic genes, further refining our understanding of this intricate chemical diversity. frontiersin.orgebi.ac.uk
Enzyme Engineering and Biotechnological Potential for Production and Derivatization
The enzymes involved in the biosynthesis of this compound and other cyanobactins present a fascinating opportunity for enzyme engineering and biotechnology. numberanalytics.comlabinsights.nl By harnessing and modifying these biocatalysts, it is possible to produce not only the natural compound in larger quantities but also to create novel derivatives with potentially improved properties. nih.govnih.gov
The biosynthesis of these ribosomally synthesized and post-translationally modified peptides (RiPPs) involves a series of enzymatic steps, including the heterocyclization of cysteine, serine, and threonine residues, followed by cleavage and macrocyclization of the precursor peptide. researchgate.netnih.gov The enzymes responsible, such as heterocyclases and proteases, have shown a degree of promiscuity, meaning they can accept substrates other than their natural ones. nih.gov This promiscuity is the key to their biotechnological potential.
Researchers have successfully expressed cyanobactin gene clusters in heterologous hosts like E. coli, opening the door for the engineered production of these compounds and the creation of compound libraries. google.comnih.gov By mutating the precursor peptide gene or swapping enzymes between different biosynthetic pathways, novel cyclic peptides can be generated. researchgate.net For example, it has been demonstrated that it is possible to produce non-natural semi-synthetic cyclic peptides by combining solid-phase peptide synthesis with rationally engineered enzymes in vitro. researchgate.net
Table 2: Key Enzymes in Lissoclinamide Biosynthesis and Their Engineering Potential
| Enzyme Class | Function in Biosynthesis | Engineering Potential | Example Application |
|---|---|---|---|
| Heterocyclase (e.g., cyclodehydratase) | Forms thiazoline (B8809763) and oxazoline (B21484) rings from Cys, Ser, and Thr residues. nih.gov | Alter substrate specificity to incorporate non-natural amino acids or create different heterocycles. | Generating analogs with modified ring structures for structure-activity relationship (SAR) studies. |
| Oxidase | Oxidizes thiazoline/oxazoline to thiazole (B1198619)/oxazole (B20620). researchgate.net | Control the oxidation state of heterocycles to fine-tune biological activity. | Producing either the -ine or -ole form of the heterocycle to assess their respective contributions to cytotoxicity. |
| Protease (Macrocyclase) | Cleaves the leader and trailer sequences from the precursor peptide and catalyzes head-to-tail cyclization. nih.gov | Modify recognition sequences to cyclize different peptide cores. | Creating novel cyclic peptide scaffolds by combining different core sequences with the cyclization machinery. |
| Prenyltransferase | Adds isoprenoid groups to the peptide. nih.gov | Introduce or alter prenyl groups to enhance membrane association or target interaction. | Adding lipid tails to improve cell permeability. |
The ability to manipulate these enzymatic pathways allows for the creation of lissoclinamide analogs with different side chains, stereochemistries, and heterocyclic rings, which is crucial for developing compounds with improved therapeutic potential. acs.orgresearchgate.nethebmu.edu.cn
Future Directions in this compound Research and Analog Development
Future research on this compound will likely focus on several key areas, leveraging the advanced methodologies described above to unlock its full potential. A primary goal will be to fully elucidate its mechanism of action. mdpi.comontosight.ai While its cytotoxic properties are known, the precise molecular targets remain to be definitively identified. nih.gov Integrated omics approaches will be central to this effort.
The development of novel analogs through enzyme engineering and synthetic chemistry will continue to be a major focus. researchgate.netnih.gov The aim is to generate derivatives with enhanced potency, selectivity, and pharmacological properties. This includes creating analogs that can overcome mechanisms of drug resistance in cancer cells, a property that has been observed in related patellamides. acs.org
Furthermore, understanding the ecological role of this compound and other cyanobactins in their natural environment could provide valuable insights for biotechnology. nih.govnih.gov For example, if these compounds are involved in metal binding or defense, this information could be exploited to design new synthetic analogs with specific functions. rsc.org The sustainable production of this compound and its most promising analogs through heterologous expression and enzyme engineering will be critical for advancing these compounds toward clinical development. nih.govhebmu.edu.cn
Q & A
Q. What computational tools are effective for reconciling conflicting structural predictions of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
